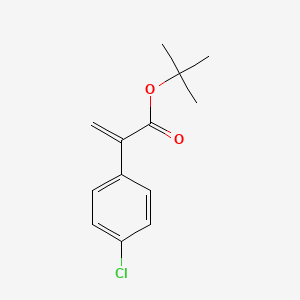![molecular formula C7H3Cl2NO3 B13662665 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[3,4-c]pyridin-1(3H)-one core, substituted with chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various reagents. For instance, one method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with morpholine and thiomorpholine in ethyl acetate, resulting in the formation of 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include morpholine, thiomorpholine, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethyl acetate and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structural features play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones: These compounds share a similar core structure but differ in the substituents at the 4 and 6 positions.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential antimicrobial properties set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H3Cl2NO3 |
|---|---|
Molekulargewicht |
220.01 g/mol |
IUPAC-Name |
4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H |
InChI-Schlüssel |
DEKHWDKWCDXKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


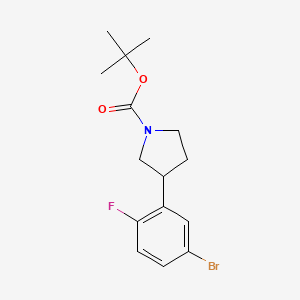
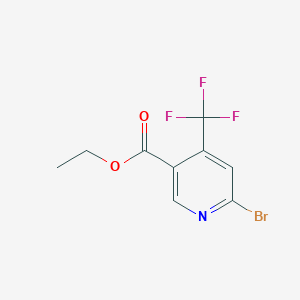
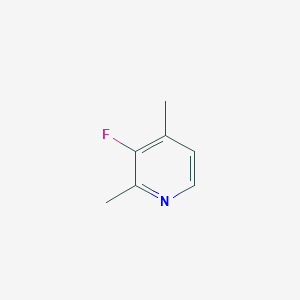

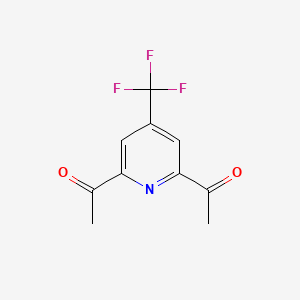
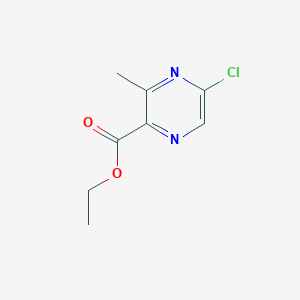
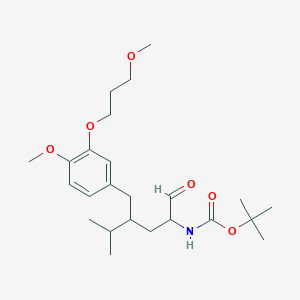
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
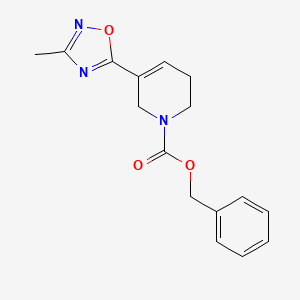
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)

![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
